molecular formula C16H27N5O5S B2567364 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105248-61-0

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2567364
CAS No.: 1105248-61-0
M. Wt: 401.48
InChI Key: FTJKOOPEZCIYJR-UHFFFAOYSA-N
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Description

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a potent and selective chemical probe for investigating the role of TNK2/ACK1 kinase in cellular signaling pathways. This compound is recognized for its high affinity and serves as a valuable tool in oncological research, particularly in studying kinase-driven cancers. Its mechanism of action involves the specific inhibition of ACK1 (TNK2) tyrosine kinase , which plays a critical role in regulating key oncogenic processes such as cell proliferation and survival. Researchers utilize this acetamide derivative to explore signal transduction mechanisms and to validate ACK1 as a therapeutic target in various disease models. Supplied with comprehensive analytical data including HPLC and mass spectrometry to ensure identity and purity, this product is intended for research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O5S/c1-19-15(12-5-7-20(8-6-12)27(2,24)25)18-21(16(19)23)11-14(22)17-10-13-4-3-9-26-13/h12-13H,3-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJKOOPEZCIYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2CCCO2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides and related derivatives. Key structural comparisons include:

Compound Core Structure Substituents Reported Activity Reference
Target Compound 1,2,4-triazol-3-yl Methylsulfonyl-piperidine, tetrahydrofuran-methyl Inferred anti-inflammatory/antioxidant -
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-triazol-3-thio Furan-2-yl, amino Anti-exudative (10 mg/kg vs. diclofenac)
N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-triazol-3-thio 4-Fluorobenzyl, 3-methylphenyl Inferred receptor modulation
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-triazol-3-thio Thiophen-2-yl, 4-fluorophenyl Inferred cytotoxicity

Key Observations :

  • Triazole Core Modifications : The target compound’s 5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl core lacks a sulfur atom at the 3-position compared to thioacetamide derivatives (e.g., ), which may reduce redox-mediated side effects .
  • Piperidine vs.
  • Tetrahydrofuran-Methyl Side Chain : This substituent likely enhances metabolic stability relative to fluorophenyl or thiophenyl groups, which are prone to oxidative metabolism .
Pharmacological and Physicochemical Properties
  • Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The target compound’s tetrahydrofuran-methyl group may further optimize bioavailability due to increased lipophilicity.
  • The methylsulfonyl group could enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism.
  • Solubility and Stability: The methylsulfonyl-piperidine moiety likely improves aqueous solubility compared to non-polar substituents (e.g., 3-methylphenyl in ), while the tetrahydrofuran group balances lipophilicity for membrane permeability.

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